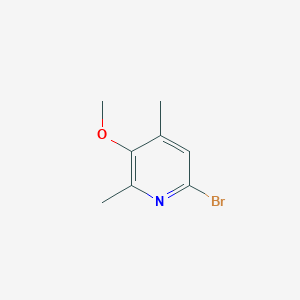

6-Bromo-3-methoxy-2,4-dimethylpyridine

Description

Overview of Halogenated and Methoxylated Pyridine (B92270) Scaffolds in Advanced Synthesis

The strategic placement of halogen and methoxy (B1213986) substituents on a pyridine ring provides chemists with powerful tools for molecular engineering. Halogenated pyridines, particularly bromopyridines, are highly valued as versatile intermediates in cross-coupling reactions. The bromine atom can be readily substituted with a wide range of other functional groups through well-established catalytic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions. chempanda.com This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic chemistry. The process of bromination itself is a key transformation in organic synthesis. nih.gov

Methoxylated pyridines also play a crucial role in advanced synthesis. The methoxy group is an electron-donating group that can influence the reactivity and regioselectivity of reactions on the pyridine ring. ntu.edu.sg It can direct further substitutions to specific positions and can be a precursor to the synthetically useful hydroxy group. The presence of a methoxy group can also impact the biological activity of a molecule. For instance, in the synthesis of certain biologically active compounds, the methoxy group is a key feature. chemimpex.com The combination of a halogen and a methoxy group on a pyridine scaffold creates a multifunctional building block with orthogonal reactivity, allowing for sequential and selective modifications.

Rationale for Comprehensive Research on 6-Bromo-3-methoxy-2,4-dimethylpyridine

The specific substitution pattern of this compound makes it a compound of considerable interest for comprehensive research. The presence of a bromine atom at the 6-position offers a prime site for cross-coupling reactions, enabling the introduction of a wide variety of substituents to build molecular complexity. This is a common strategy in the development of new pharmaceutical and agrochemical agents. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxy-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-7(9)10-6(2)8(5)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENZXXCPRLNOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282953 | |

| Record name | 6-Bromo-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062541-77-8 | |

| Record name | 6-Bromo-3-methoxy-2,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062541-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Methoxy 2,4 Dimethylpyridine

Retrosynthetic Analysis and Key Disconnections for 6-Bromo-3-methoxy-2,4-dimethylpyridine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comnih.gov For this compound, several key disconnections can be envisioned, primarily revolving around the sequential introduction of the bromo, methoxy (B1213986), and dimethyl functionalities onto the pyridine (B92270) core.

A primary retrosynthetic strategy involves disconnecting the C-Br bond as the final step. This leads to the precursor 6-methoxy-2,4-dimethylpyridine . This precursor can be further disconnected in a few ways. One approach is to disconnect the C-O bond of the methoxy group, leading back to 6-hydroxy-2,4-dimethylpyridine . Alternatively, the synthesis of the 2,4-dimethylpyridine (B42361) core itself can be considered a key disconnection, often starting from acyclic precursors.

Another major retrosynthetic pathway would involve the construction of the pyridine ring from acyclic precursors already bearing some of the required functionalities. beilstein-journals.org For instance, a Hantzsch-type pyridine synthesis could be envisioned, although controlling the substitution pattern to achieve the desired 2,4-dimethyl-3-methoxy arrangement can be challenging. nih.govresearchgate.net

Classical Approaches to Brominated and Methoxylated Pyridine Rings

Classical synthetic methods have long been employed for the functionalization of pyridine rings. These approaches often rely on the inherent reactivity of the pyridine nucleus and the directing effects of existing substituents.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridines. google.com This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile to introduce a new substituent.

In the context of synthesizing this compound, a DoM strategy could be employed to introduce the bromine atom at the C6 position. The methoxy group at C3 can act as a DMG, directing metalation to the C2 and C4 positions. However, for C6 functionalization, a directing group at a different position would be necessary. For instance, if a suitable directing group were present at the C5 position, it could potentially direct lithiation to the C6 position. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. researchgate.netnih.gov

The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the acidity of the ortho-protons, facilitating their abstraction.

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | Directing Metalation Groups (DMGs) |

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OMe, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl |

This table is a simplified representation and the actual directing ability can be influenced by various factors.

Halogenation Procedures at the C6 Position of Pyridines

The direct halogenation of pyridine rings is a fundamental transformation in heterocyclic chemistry. The regioselectivity of this reaction is highly dependent on the electronic nature of the pyridine ring and the substituents it bears. For electron-rich pyridines, such as those containing methoxy or amino groups, electrophilic halogenation is a viable method.

The bromination of activated pyridines can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for its selectivity. organic-chemistry.org The reaction conditions, including the solvent, can significantly influence the outcome. For instance, the bromination of 2- and 4-aminopyridines with NBS in acetonitrile (B52724) can lead to regioselective monobromination in high yields. organic-chemistry.org In the case of methoxypyridines, the methoxy group is an activating ortho-, para-director, which would typically direct bromination to positions ortho and para to it. Therefore, for the target molecule, direct bromination of 2,4-dimethyl-3-methoxypyridine would likely lead to substitution at the C5 position rather than the desired C6 position.

However, specific strategies can be employed to achieve C6 bromination. One approach could involve the use of a pyridine N-oxide derivative. The N-oxide functionality activates the C2 and C6 positions towards electrophilic attack. nih.govbeilstein-journals.org After bromination at the C6 position, the N-oxide can be removed by reduction.

Another strategy could involve a halogen dance reaction on a pre-brominated pyridine derivative, although this can often lead to mixtures of isomers.

Introduction of Methoxy Group via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a key method for introducing nucleophiles, such as methoxide (B1231860), onto a pyridine ring. youtube.com This reaction is generally favored at the C2 and C4 positions of the pyridine ring, which are electronically deficient. youtube.comwikipedia.org The presence of a good leaving group, such as a halogen, is essential for this transformation.

To synthesize this compound, a potential route involves the reaction of a dihalo-dimethylpyridine precursor with a methoxide source. For example, starting with a 3,6-dihalo-2,4-dimethylpyridine, selective substitution of the halogen at the C3 position with a methoxy group would be challenging due to the generally higher reactivity of the C6 position in nucleophilic substitutions.

A more plausible approach would be to start with a precursor where the C3 position is activated for nucleophilic attack or where the C6 position is blocked. Alternatively, one could start with a 3-hydroxypyridine (B118123) derivative and perform an O-methylation. For example, the O-alkylation of a 6-bromo-2,4-dimethylpyridin-3-ol (B1508371) precursor would be a viable route to introduce the methoxy group. The reaction of halopyridines with methoxide is a well-established procedure. rsc.org

Table 2: Relative Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Position of Halogen | Reactivity | Reason |

| C2, C6 | High | Electron-deficient positions, stabilized intermediate. youtube.com |

| C4 | High | Electron-deficient position, stabilized intermediate. youtube.com |

| C3, C5 | Low | Less electron-deficient, less stable intermediate. youtube.com |

Alkylation and Cyclization Reactions for Dimethylpyridine Formation

The formation of the core dimethylpyridine structure can be achieved through various cyclization reactions starting from acyclic precursors. researchgate.netresearchgate.net The Hantzsch pyridine synthesis is a classic example, involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. nih.govresearchgate.net By carefully choosing the starting materials, it is possible to construct a variety of substituted pyridines. For the synthesis of a 2,4-dimethylpyridine derivative, appropriate diketones, enamines, or other acyclic fragments can be employed in condensation reactions. orgsyn.org

For example, the synthesis of 2,4-lutidine (2,4-dimethylpyridine) can be achieved through various condensation and cyclization strategies, and it is also produced industrially from coal tar. wikipedia.orgsigmaaldrich.comtcichemicals.com These foundational methods can be adapted to create more complex substituted pyridines by using appropriately functionalized acyclic starting materials.

Modern Catalytic Synthesis of this compound

In recent years, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including highly substituted pyridines. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium- and rhodium-catalyzed reactions have been particularly prominent in the C-H functionalization of pyridines. beilstein-journals.orgsnnu.edu.cnacs.org These methods allow for the direct introduction of various substituents onto the pyridine ring, often with high regioselectivity controlled by directing groups or the inherent reactivity of the catalytic system.

For the synthesis of this compound, a modern approach could involve the catalytic C-H bromination of a 3-methoxy-2,4-dimethylpyridine (B13011833) precursor. Palladium catalysts have been shown to be effective for the direct arylation and halogenation of pyridine N-oxides, with high selectivity for the C2 position. acs.org By modifying the ligand and reaction conditions, it may be possible to achieve selective C6 bromination.

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of functionalized pyridines. organic-chemistry.orgsnnu.edu.cnnih.govacs.org These reactions can proceed via various mechanisms, including chelation-assisted C-H activation, to afford a wide range of substituted products. A rhodium-catalyzed C-H bromination could potentially be developed for the target molecule, offering an alternative to traditional methods.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable for the construction of C-C and C-heteroatom bonds on the pyridine ring. A strategy could involve the synthesis of a dihalopyridine precursor, followed by selective cross-coupling reactions to introduce the methoxy and methyl groups.

Table 3: Examples of Modern Catalytic Reactions for Pyridine Functionalization

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | C3 | nih.gov |

| [Cp*RhCl₂]₂ / CsOPiv | Annulation with Alkynes | Polysubstituted | snnu.edu.cn |

| Pd(OAc)₂ / Cu₂O | Direct Diarylation | C2, C6 | acs.orgnih.govresearchgate.net |

| Rh(III) catalyst | C-H Amidation | C2 | acs.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Bromopyridine Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net While typically employed to functionalize an existing halo-pyridine by reacting it with an organometallic reagent, these reactions can also be instrumental in building the substituted pyridine core prior to the key bromination step.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For the synthesis of a precursor to the target molecule, a suitably substituted bromopyridine could be coupled with a methylboronic acid derivative, or a dihalopyridine could be selectively functionalized. The reactivity in Suzuki couplings generally follows the trend I > Br > Cl, allowing for regioselective reactions on polyhalogenated pyridines. beilstein-journals.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. tandfonline.comwikipedia.org Negishi couplings are known for their high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. tandfonline.comwikipedia.org The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. orgsyn.org This method is particularly effective for synthesizing complex bipyridines and other substituted pyridines. orgsyn.orgorgsyn.org In a potential synthesis of the target compound's core structure, a bromopyridine could be converted into a pyridyl-zinc reagent and then coupled with a methyl halide, or vice-versa. Studies on the Negishi coupling of bromopyridines have shown that while effective, yields can be lower compared to their non-heteroaromatic counterparts, though optimization of ligands and conditions can improve outcomes. rsc.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to pyridine systems.

| Reaction Name | Catalyst (example) | Ligand (example) | Base (example) | Solvent (example) | Typical Substrates | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | Aryl/heteroaryl bromides + Aryl/heteroaryl boronic acids | researchgate.netmdpi.com |

| Negishi | Pd₂(dba)₃ or Ni(acac)₂ | P(2-furyl)₃ or PPh₃ | Not required | THF or DMF | Aryl/heteroaryl bromides + Organozinc halides | wikipedia.orgrsc.org |

C-H Functionalization Strategies for Direct Bromination and Methoxylation

Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization of substrates. The most direct route to this compound would involve the selective bromination of the precursor, 3-methoxy-2,4-dimethylpyridine.

The synthesis of the related isomer, 3-Bromo-6-methoxy-2,4-dimethylpyridine, proceeds via the selective bromination of 6-methoxy-2,4-dimethylpyridine. This is typically achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS), where the pyridine ring's inherent nucleophilicity drives an electrophilic aromatic substitution. The regioselectivity of the bromination on the 3-methoxy-2,4-dimethylpyridine precursor would be directed by the existing substituents. The methoxy group is a strong activating, ortho-para director, while the methyl groups are weaker activating groups. In this case, bromination is anticipated to occur at the C6 position, which is para to the activating methoxy group at C3 and not sterically hindered by the adjacent methyl groups.

A plausible synthetic approach is detailed in the table below.

| Step | Reaction | Reagents & Conditions | Purpose | Ref |

| 1 | Precursor Synthesis | Synthesis of 3-methoxy-2,4-dimethylpyridine from a suitable lutidine derivative, e.g., via oxidation, nitration, methoxylation, and reduction sequences. | To obtain the direct precursor for bromination. | prepchem.comepo.org |

| 2 | Direct C-H Bromination | 3-methoxy-2,4-dimethylpyridine, N-Bromosuccinimide (NBS), in a solvent like CCl₄ or CH₃CN, often with a radical initiator (e.g., AIBN) or under light. | To regioselectively install the bromine atom at the C6 position. |

An alternative, though often more challenging, C-H functionalization strategy would be the direct methoxylation of a precursor like 6-bromo-2,4-dimethylpyridine. Such reactions often require harsher conditions or specialized transition-metal catalysts to achieve C-O bond formation at a specific, unactivated C-H bond.

Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has emerged as a powerful technology for activating organic molecules under exceptionally mild conditions. acs.org This methodology can be applied to the functionalization of pyridines, including bromination. These reactions typically use a photocatalyst, such as an iridium or ruthenium complex or an organic dye, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes. acs.orgtandfonline.com

For the synthesis of bromopyridines, photoredox methods can activate a benign bromine source like N-Bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). tandfonline.comtandfonline.comnih.gov The excited photocatalyst can reduce the bromine source to generate a bromine radical or, through an oxidative quenching cycle, generate an electrophilic bromine species in situ. tandfonline.comnih.gov This approach offers high regioselectivity and functional group tolerance, proceeding at room temperature and avoiding the harsh reagents or high temperatures associated with traditional methods. The photocatalytic bromination of various N-containing heteroarenes has been successfully demonstrated, making it a viable and modern strategy for accessing compounds like this compound. researchgate.nettandfonline.comnih.gov

| Photocatalyst (example) | Bromine Source | Solvent | Light Source | Reaction Type | Ref |

| Ir(ppy)₂(dtbbpy)PF₆ | CBr₄ | DMSO | Blue LEDs | Radical Bromination | tandfonline.com |

| Erythrosine B | NBS | CH₃CN | Green LEDs | Electrophilic Bromination | nih.gov |

| Ru(bpy)₃Cl₂ | NaBr / K₂S₂O₈ | CH₃CN/H₂O | Blue LEDs | Electrophilic Bromination | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly integral to modern synthetic planning.

Solvent-Free and Atom-Economical Processes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. tandfonline.com Reactions with high atom economy, such as additions and rearrangements (approaching 100%), are considered greener as they minimize waste. orgsyn.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

For the synthesis of this compound, a direct C-H bromination using molecular bromine (Br₂) would be more atom-economical than using N-Bromosuccinimide (NBS), as the only byproduct is HBr. However, Br₂ is highly toxic and corrosive, and reactions can be less selective. NBS provides better handling and often superior regioselectivity, representing a common trade-off between atom economy, safety, and reaction performance.

Another green principle is the reduction of solvent use. Solvent-free synthesis , where reactions are run neat or on a solid support, can dramatically reduce waste. Where solvents are necessary, greener alternatives like water, ethanol, or supercritical CO₂ are preferred over chlorinated or volatile organic compounds. Some modern syntheses of pyridine derivatives have been developed under solvent-free, microwave-assisted conditions. nih.gov

Use of Alternative Energy Sources (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. mdpi.comnih.gov This is achieved through dielectric heating, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field, generating heat efficiently and homogeneously. nih.gov This technique often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity by minimizing side reactions. mdpi.com

Microwave irradiation has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including pyridines. mdpi.com This includes key transformations such as Suzuki cross-couplings and multicomponent reactions. researchgate.netmdpi.com For instance, the synthesis of substituted 2,6-diaminopyridines from halopyridines has been achieved with high yields in short times using microwave-assisted, copper-catalyzed amination in water. acs.org A potential synthesis of this compound could leverage microwave energy to accelerate a nucleophilic aromatic substitution step to install the methoxy group or to drive a transition-metal-catalyzed coupling reaction to build the pyridine skeleton.

Reactivity and Reaction Mechanisms of 6 Bromo 3 Methoxy 2,4 Dimethylpyridine

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for haloarenes and haloheteroarenes. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The feasibility of this pathway is highly dependent on the electronic properties of the aromatic ring. For SNAr to occur efficiently, the ring must typically be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate. ntu.edu.sg

In the case of 6-bromo-3-methoxy-2,4-dimethylpyridine, the pyridine (B92270) nitrogen itself is electron-withdrawing; however, the methoxy (B1213986) and dimethyl substituents are electron-donating. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles and destabilizing the potential Meisenheimer intermediate. Consequently, classical, non-catalyzed SNAr reactions on this substrate are expected to be challenging and likely require harsh conditions.

Direct displacement of the bromine atom by an amine nucleophile (amination) via a non-catalyzed SNAr mechanism is generally inefficient for electron-rich pyridines. ntu.edu.sg The electron-donating character of the methoxy and methyl groups on this compound makes the aromatic ring a poor electrophile for direct attack by amines. While amination of halopyridines is possible, it typically requires either strong activation from electron-withdrawing groups (like a nitro group) or the use of very strong bases to proceed through a pyridyne (elimination-addition) mechanism, which can lead to issues with regioselectivity. ntu.edu.sgresearchgate.net Given these constraints, transition-metal-catalyzed methods are the preferred strategy for forming C-N bonds with this substrate.

Similar to amination, the direct substitution of the bromine atom with oxygen nucleophiles (e.g., alkoxides, hydroxides) or sulfur nucleophiles (e.g., thiolates) is disfavored on this electron-rich pyridine system. The inherent nucleophilicity of these reagents is often insufficient to overcome the high activation energy associated with attacking the electron-rich ring. Therefore, achieving C-O or C-S bond formation through a classical SNAr pathway would likely necessitate forcing conditions, leading to low yields and potential side reactions. The development of palladium-catalyzed coupling reactions has provided much milder and more efficient alternatives for these transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of this compound. These reactions proceed under relatively mild conditions, exhibit broad functional group tolerance, and allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov For a substrate like this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C6 position. A typical catalytic system involves a palladium(0) source, a phosphine (B1218219) ligand, and a base in an appropriate solvent. organic-chemistry.org Studies on related brominated dimethylpyridines have demonstrated the efficacy of this approach. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ | Toluene/H₂O | 80-110 °C | beilstein-journals.org |

| Phenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | DME/H₂O | 80-90 °C | beilstein-journals.org |

| Potassium Alkenyltrifluoroborate | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | THF/H₂O | 80 °C | nih.gov |

| Arylboronic Acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4-6) | K₂CO₃ | Dioxane | RT-100 °C | organic-chemistry.org |

Note: These are general conditions reported for bromopyridine substrates and are expected to be applicable to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds with exceptional efficiency and scope. wikipedia.orgorganic-chemistry.org This reaction is particularly crucial for substrates like this compound, where non-catalyzed amination is difficult. The reaction can accommodate a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. Catalyst systems typically consist of a palladium precursor and a sterically bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle. researchgate.net The use of ligands like Xantphos has proven effective for the amination of other 6-halopyridine derivatives. researchgate.netnih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Bromides

| Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Primary/Secondary Amine | Pd(OAc)₂ (1-2) | RuPhos (1.5-3) | NaOt-Bu | Toluene | 100 °C | researchgate.net |

| Arylamine | Pd(OAc)₂ (5-10) | Xantphos (7.5-15) | Cs₂CO₃ | Toluene | 100 °C | nih.gov |

| Secondary Amine | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | Toluene | 100 °C | chemrxiv.org |

| Primary Amine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu | Dioxane | 100-110 °C | wikipedia.org |

Note: These are general conditions reported for (hetero)aryl bromide substrates and are expected to be applicable to this compound.

Sonogashira Coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction typically uses a co-catalytic amount of a copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate. researchgate.net For this compound, this reaction provides a direct route to 6-alkynylpyridine derivatives, which are valuable precursors in medicinal chemistry and materials science. Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 °C | researchgate.net |

| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (1-2) | Et₃N or Piperidine | THF or DMF | RT-60 °C | wikipedia.org |

| Terminal Alkyne | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Diisopropylamine | Toluene | 70 °C | organic-chemistry.org |

Note: These are general conditions reported for bromopyridine substrates and are expected to be applicable to this compound.

The Heck Reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the vinylation of aromatic rings. organic-chemistry.org Applying the Heck reaction to this compound would yield 6-alkenyl-3-methoxy-2,4-dimethylpyridines. The reaction typically favors the formation of the trans-isomer of the resulting substituted alkene. organic-chemistry.org Modern protocols often utilize phosphine-free catalyst systems or operate in greener solvents like water. nih.govfrontiersin.org

Table 4: Representative Conditions for Heck Coupling of Aryl Bromides

| Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium Salt (2 mol%) | K₂CO₃ | H₂O/DMF | 80 °C | nih.gov |

| Activated Alkene | Pd(OAc)₂ (1-5) | PPh₃ (2-10 mol%) | Et₃N | Acetonitrile (B52724) or DMF | 80-120 °C | wikipedia.org |

| Internal Olefin | Pd EnCat® 40 | TBAB | DIPEA | Ethanol (mw) | 130 °C | frontiersin.org |

Note: These are general conditions reported for aryl bromide substrates and are expected to be applicable to this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of activating groups can facilitate such reactions. In this compound, the 3-methoxy and the 2,4-dimethyl groups are electron-donating and would be expected to activate the pyridine ring towards electrophiles. Conversely, the bromo group at the 6-position is deactivating.

The directing influence of these substituents is crucial in determining the position of substitution. The methoxy group at C3 and the methyl groups at C2 and C4 would primarily direct incoming electrophiles to the C5 position, which is ortho and para to these activating groups. The bromine at C6 would also favor substitution at C5. Therefore, electrophilic attack is strongly predicted to occur at the C5 position.

| Reaction Type | Reagents (Predicted) | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-3-methoxy-2,4-dimethyl-5-nitropyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 1-(6-Bromo-3-methoxy-2,4-dimethylpyridin-5-yl)ethan-1-one |

Metalation and Lithiation at Activated Positions

The presence of a bromine atom on the pyridine ring opens up possibilities for metal-halogen exchange reactions, a common method for generating organometallic intermediates. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures would be expected to result in a lithium-halogen exchange at the C6 position, yielding 3-methoxy-2,4-dimethylpyridin-6-yl-lithium. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C6 position.

Furthermore, the methoxy group at the C3 position can act as a directing group for ortho-lithiation. However, the presence of the adjacent methyl group at C4 may provide some steric hindrance. The most acidic proton for direct deprotonation is likely at the C5 position, influenced by the adjacent electron-donating groups.

Studies on related systems, such as the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the bromine at the 4-position is the most reactive, followed by the bromine at the 3- and 5-positions. beilstein-journals.orgresearchgate.net This suggests that the C6-bromo substituent in this compound would be susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds. harvard.edunih.govresearchgate.netresearchgate.net

| Reaction | Reagent | Intermediate/Product |

| Lithium-Halogen Exchange | n-Butyllithium | 3-Methoxy-2,4-dimethylpyridin-6-yl-lithium |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-3-methoxy-2,4-dimethylpyridine |

Rearrangement Reactions and Tautomerism Studies

While there are no specific studies on rearrangement reactions of this compound, related polysubstituted pyridines can undergo rearrangements such as the Truce-Smiles rearrangement under specific conditions. nih.govacs.org However, the applicability of such reactions to this particular compound would require experimental investigation.

Tautomerism is a form of isomerism where isomers can interconvert by a formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, the primary structure is the most stable tautomer. Tautomerism becomes more relevant in related compounds where the methoxy group is replaced by a hydroxyl or amino group. For instance, the tautomerism between hydroxypyridines and pyridones is a well-studied phenomenon. wayne.eduyoutube.comnih.gov Similarly, amino-substituted pyridines can exhibit amino-imino tautomerism. nih.gov Although not directly applicable to the title compound, the study of tautomerism in these analogous systems provides a broader understanding of the chemical space around substituted pyridines. The concept of tautomerism is a fundamental principle in the chemistry of heterocyclic compounds. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 3 Methoxy 2,4 Dimethylpyridine and Its Derivatives

Elucidation of Reaction Pathways and Structural Conformation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 6-Bromo-3-methoxy-2,4-dimethylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy (B1213986) protons, and the two methyl groups. The single aromatic proton at the C5 position would appear as a singlet. The methoxy group protons would also present as a singlet, typically in the range of 3.8-4.0 ppm. The two methyl groups at C2 and C4 would each give rise to a singlet, with their exact chemical shifts influenced by the electronic environment created by the bromo and methoxy substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine (B92270) ring carbons are influenced by the substituents. The carbon bearing the bromine (C6) would be significantly shifted, as would the carbons bearing the methoxy (C3) and methyl groups (C2, C4).

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the substitution pattern, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in confirming aromatic proton couplings, as there is only a single aromatic proton. However, it can be used to confirm the absence of couplings to the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the two methyl groups and the methoxy group to their corresponding carbon signals. The C5-H5 correlation would also be clearly visible.

The protons of the C2-methyl group to C2, C3, and the pyridine nitrogen.

The protons of the C4-methyl group to C3, C4, and C5.

The methoxy protons to the C3 carbon.

The C5 proton to C3, C4, and C6.

These correlations would piece together the connectivity of the molecule, confirming the positions of the bromo, methoxy, and dimethyl substituents.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H5 | ~7.0-7.5 (s) | - | C3, C4, C6 |

| OCH₃ | ~3.9 (s, 3H) | ~55-60 | C3 |

| 2-CH₃ | ~2.4 (s, 3H) | ~20-25 | C2, C3 |

| 4-CH₃ | ~2.2 (s, 3H) | ~15-20 | C3, C4, C5 |

| C2 | - | ~155-160 | 2-CH₃ |

| C3 | - | ~150-155 | OCH₃, 2-CH₃, 4-CH₃, H5 |

| C4 | - | ~145-150 | 4-CH₃, H5 |

| C5 | - | ~120-125 | 4-CH₃ |

| C6 | - | ~140-145 | H5 |

Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.

For crystalline pharmaceutical compounds, polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical attribute as different polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing and differentiating polymorphs. acs.orgchemicalbook.com Unlike solution-state NMR, where crystal lattice information is lost, ssNMR provides data on the local molecular environment in the solid state. bldpharm.comchemicalbook.com

While there are no specific reports on the polymorphism of this compound, should different crystalline forms be produced, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the technique of choice for their identification. rsc.orgnih.gov Different polymorphs would likely exhibit distinct ¹³C chemical shifts due to variations in crystal packing, intermolecular interactions, and molecular conformation in the solid state. nih.govnih.gov This technique can also be used to quantify the amount of each polymorph in a mixture. bldpharm.com

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are occurring on the NMR timescale, such as conformational changes or rotations around single bonds. glpbio.comnih.gov For this compound, a potential area of dynamic study would be the restricted rotation around the C3-O bond of the methoxy group.

At room temperature, the rotation around this bond is typically fast, resulting in a single averaged signal for the methoxy protons. However, at lower temperatures, this rotation could slow down sufficiently to be observed on the NMR timescale. This would lead to a broadening of the methoxy signal, which might eventually resolve into two or more distinct signals representing different stable conformations (rotamers). By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and calculate the activation energy barrier for this rotation. beilstein-journals.orgresearchgate.net Such studies provide valuable information about the molecule's conformational flexibility and the steric and electronic effects influencing it.

Mass Spectrometry for Mechanistic Insights and Trace Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can determine the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the molecular ion [M+H]⁺ of this compound (C₈H₁₀BrNO) can be precisely calculated. This experimental confirmation of the elemental formula is a standard requirement for the characterization of new compounds.

Theoretical Exact Mass for [C₈H₁₁⁷⁹BrNO]⁺

| Isotope | Atomic Mass | Count | Total Mass |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 11 | 11.086075 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 216.002401 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound would be characteristic of its structure. The presence of a bromine atom is readily identified by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). nih.govnist.gov

Common fragmentation pathways for such a molecule under electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion with m/z [M-15]⁺.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond would result in a significant peak at m/z [M-79/81]⁺.

Cleavage of the methoxy group: This can occur through the loss of a methoxy radical (•OCH₃) to give a fragment at [M-31]⁺, or through the loss of formaldehyde (B43269) (CH₂O) via a rearrangement, resulting in a fragment at [M-30]⁺.

Ring fragmentation: At higher collision energies, the pyridine ring itself can fragment, although this is less common for stable aromatic systems.

Analysis of these fragmentation pathways allows for the confirmation of the presence and location of the various substituents on the pyridine ring.

Predicted Key MS/MS Fragments of [C₈H₁₀BrNO]⁺

| Proposed Fragment Ion | Formula | m/z (for ⁷⁹Br) | Neutral Loss |

| Molecular Ion | [C₈H₁₀BrNO]⁺ | 215 | - |

| Loss of methyl | [C₇H₇BrNO]⁺ | 200 | •CH₃ |

| Loss of methoxy | [C₇H₇BrN]⁺ | 184 | •OCH₃ |

| Loss of bromine | [C₈H₁₀NO]⁺ | 136 | •Br |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these non-destructive methods would provide a unique vibrational fingerprint. Although a dedicated experimental spectrum for this specific molecule is not published, the expected vibrational modes can be predicted based on the analysis of similar compounds, such as 6-Bromopyridine-2-carbaldehyde and various methoxy-substituted pyridines. mdpi.comresearchgate.netredalyc.org

The IR and Raman spectra would be complementary. IR spectroscopy is particularly sensitive to vibrations involving a change in the dipole moment, making it ideal for observing polar functional groups. In contrast, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, often providing stronger signals for non-polar and symmetric bonds.

Key vibrational modes expected for this compound would include:

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would appear in the 2950-2850 cm⁻¹ range. C-H bending vibrations would be found at lower wavenumbers.

C-O Stretching: The methoxy group would exhibit a strong C-O stretching band, typically in the 1260-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

A hypothetical table of the principal expected vibrational frequencies for this compound, based on data from related molecules, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H (Methyl) | Stretching | 2950-2850 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | IR, Raman |

| Methoxy C-O | Asymmetric Stretching | ~1250 | IR |

| Methoxy C-O | Symmetric Stretching | ~1040 | IR |

| C-Br | Stretching | 600-500 | Raman |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While a crystal structure for the title compound is not available, studies on related brominated pyridine derivatives, such as 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, demonstrate the power of this technique in unambiguously establishing molecular structures. researchgate.net For chiral derivatives, X-ray crystallography using anomalous dispersion could be employed to determine the absolute stereochemistry.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to comprehending the solid-state properties of a material. For this compound, several types of interactions would likely influence its crystal packing.

Drawing parallels from the crystal structure of 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, one could anticipate the presence of weak C-H···N or C-H···O hydrogen bonds. researchgate.net In these interactions, the hydrogen atoms of the methyl groups or the pyridine ring could act as donors, while the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group could act as acceptors.

Furthermore, π-stacking interactions between the aromatic pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal structure. researchgate.net The presence of the bromine atom could also lead to halogen bonding (C-Br···N or C-Br···O), an interaction that has been shown to be a significant structure-directing force in the crystals of other brominated heterocyclic compounds. rsc.org

A summary of potential intermolecular interactions for this compound is provided in the table below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | C-H (methyl, ring) | N (pyridine), O (methoxy) | Directional control of molecular assembly. |

| π-Stacking | Pyridine Ring | Pyridine Ring | Stabilization of the crystal lattice. |

| Halogen Bonding | C-Br | N (pyridine), O (methoxy) | Can be a strong, directional structure-directing force. |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

Currently, there are no reports of the synthesis of chiral derivatives of this compound. However, if a chiral center were to be introduced into the molecule, for instance, by the addition of a chiral substituent, chiroptical spectroscopy would be indispensable for its analysis. A study on (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, a chiral bromo-methoxy substituted quinoline (B57606) derivative, highlights the application of these techniques in stereochemical assignment. nih.gov

The CD spectrum of a chiral derivative would show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption, providing information about the absolute configuration of the stereocenters. The sign and intensity of these Cotton effects are highly sensitive to the molecular geometry and can often be correlated with a specific enantiomer through empirical rules or quantum chemical calculations.

Computational and Theoretical Investigations of 6 Bromo 3 Methoxy 2,4 Dimethylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. eurjchem.com By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. scirp.org A key application of DFT is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov

Once the geometry is optimized, DFT is used to calculate the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, indicating regions of electrophilicity.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com For instance, in a study of various pyridine (B92270) derivatives, the HOMO-LUMO gap was a key descriptor of their potential as corrosion inhibitors, with smaller gaps correlating to better performance. eurjchem.com Calculations on related compounds like 3-bromo-2-hydroxypyridine (B31989) show how solvent can influence these orbital energies. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of Analogue Pyridine Compounds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (gas phase) | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |

| Methyl 2-aminopyridine-4-carboxylate | B3LYP/6-31++G(d,p) | -0.23167 | -0.7047 | 0.1612 | eurjchem.com |

This table presents data for analogue compounds to illustrate the typical outputs of DFT calculations, as specific data for 6-Bromo-3-methoxy-2,4-dimethylpyridine is not available.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. nih.govrsc.org

The MESP map uses a color spectrum to represent different potential values.

Red regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are rich in electrons and are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, usually located around hydrogen atoms or electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, an MESP analysis would likely show a region of negative potential around the pyridine nitrogen atom and the oxygen of the methoxy (B1213986) group, highlighting them as primary sites for hydrogen bonding and electrophilic interaction. nih.govacs.org The analysis of MESP is crucial for understanding how a molecule interacts with other chemical species, including biological receptors or reactants. acs.orgirjweb.com

Mechanistic Modeling of Reactions Involving this compound

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This involves mapping the potential energy surface of the reaction to identify key structures and their relative energies.

Transition State Characterization and Reaction Energy Barriers

A central concept in reaction mechanism modeling is the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. iitg.ac.in Characterizing the geometry and energy of the TS is crucial for understanding the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier corresponds to a faster reaction.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational methods like DFT can be employed to locate the transition state structure. researchgate.net Theoretical studies on similar reactions, like the formation of N-substituted pyridinium (B92312) salts, have successfully used DFT to calculate activation barriers and describe the reaction pathway in detail. researchgate.net These models help clarify whether a reaction proceeds, for example, through a concerted mechanism or via a multi-step pathway involving intermediates. iitg.ac.in

Solvent Effects and Catalytic Cycle Investigations

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. researchgate.net Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant, which polarizes in response to the solute. researchgate.netacs.org

Explicit Solvation Models: One or more solvent molecules are included directly in the calculation, allowing for the modeling of specific interactions like hydrogen bonding with the reactants, transition state, or products. nih.govacs.org

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these properties for a proposed structure, chemists can compare the theoretical spectrum to the experimental one to confirm or elucidate the molecule's structure. youtube.comgithub.io

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. github.io The accuracy of these predictions has improved significantly, with specific functionals and basis sets developed to yield results that closely match experimental values recorded in various solvents. github.io Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations help in assigning specific absorption bands to the corresponding molecular motions (e.g., C-H stretches, C=N stretches), which can be particularly useful for complex molecules where experimental spectra have many overlapping peaks. youtube.com Studies on various pyridine derivatives have shown that deuteration can significantly alter relaxation times and improve NMR detectability, an effect that can be rationalized and predicted through computational analysis. nih.gov

Derivatives and Analogues of 6 Bromo 3 Methoxy 2,4 Dimethylpyridine

Design Principles for Structural Modification and Functionalization

The design of derivatives based on the 6-bromo-3-methoxy-2,4-dimethylpyridine scaffold is governed by the inherent electronic nature of the pyridine (B92270) ring and the interplay of its substituents. Pyridine is an electron-deficient heterocycle, a characteristic that makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. The functionalization of pyridines can be challenging due to the potential for the nitrogen atom to coordinate with metal catalysts. rsc.org

Key design principles for modifying this compound include:

Leveraging Existing Substituents: The bromo, methoxy (B1213986), and dimethyl groups on the pyridine ring are not merely passive components; they actively direct the course of further reactions. The bromine atom at the 6-position is a particularly useful handle for cross-coupling reactions.

Controlling Regioselectivity: Directing groups are often employed to achieve site-selective functionalization of the pyridine ring. snnu.edu.cnnih.gov While ortho- and para-functionalization are more common due to the electronic influence of the ring nitrogen, meta-selective functionalization represents a significant challenge and an active area of research. snnu.edu.cnnih.gov

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can significantly alter the reactivity and biological profile of the resulting analogues. For instance, studies on other pyridine derivatives have shown that adding electron-donating groups can lead to a slight decrease in certain biological activities, whereas halo substituents can enhance potency. nih.gov

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly desirable. Strategies for the late-stage functionalization of pyridines are crucial for the efficient generation of diverse analogues. nih.gov

Synthesis of Novel Analogs with Modified Substituents

The synthesis of novel analogues of this compound can be achieved through a variety of modern synthetic methods. The bromo substituent at the 6-position is a prime site for modification via transition-metal-catalyzed cross-coupling reactions.

One of the most powerful and widely used methods for this purpose is the Suzuki cross-coupling reaction . This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This strategy has been successfully employed to synthesize a range of 5-aryl-2-methylpyridin-3-amine derivatives from the corresponding 5-bromo precursor. mdpi.com A general scheme for such a transformation is depicted below:

Scheme 1: General representation of a Suzuki cross-coupling reaction on a bromopyridine derivative.

Another approach to modify the core structure is through the synthesis of fused heterocyclic systems. For example, imidazo[4,5-b]pyridine derivatives can be synthesized from substituted aminopyridines. The synthesis of 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves the reaction of the corresponding imidazopyridine precursor with methyl iodide. researchgate.net This demonstrates how the pyridine ring can be annulated to create more complex, polycyclic analogues.

Furthermore, the bromo group can be replaced with other functionalities. For instance, nickel-catalyzed reactions have been shown to effectively replace a bromo substituent on a pyridine ring with a methyl group. snnu.edu.cn

A summary of potential synthetic transformations for creating novel analogues is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Modification | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Replacement of bromine with an aryl group | acs.org, mdpi.com |

| Amination | Primary or secondary amine, catalyst (e.g., copper) | Replacement of bromine with an amino group | acs.org |

| Alkylation | Alkylating agent (e.g., methyl iodide), base | N-alkylation or substitution on other positions | researchgate.net |

| Borylation | Bis(pinacolato)diboron, Pd catalyst | Introduction of a boronate ester group for further coupling | doaj.org |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of chemical and pharmaceutical sciences. For derivatives of this compound, the nature and position of the substituents play a critical role in defining their properties.

Studies on various classes of pyridine derivatives have provided insights into these structure-activity relationships (SAR). For example, in a series of methylphenidate analogues, which feature a substituted pyridine ring, it was found that:

ortho-substituted compounds were significantly less potent than their meta- and para-substituted counterparts. nih.gov

Derivatives with meta- or para-halo substituents exhibited greater potency than the parent compound. nih.gov

The introduction of electron-donating substituents resulted in a slight decrease or no change in potency. nih.gov

In another study focusing on the antiproliferative activity of pyridine derivatives, the number and position of methoxy (O-CH₃) groups were found to be crucial. nih.gov Increasing the number of these electron-donating groups was correlated with increased activity. nih.gov The replacement of a methoxy group with a hydroxyl (OH) group also significantly enhanced antiproliferative effects in some cases. nih.gov

These findings suggest that for derivatives of this compound:

The bromo group at the 6-position, being a halogen, could contribute positively to certain biological activities.

The methoxy group at the 3-position, being electron-donating, could influence activity, and its replacement with other groups like a hydroxyl could be a key modification.

The methyl groups at positions 2 and 4 provide steric bulk and are also weakly electron-donating, which can affect how the molecule binds to biological targets.

The table below summarizes the potential impact of substituent modifications on the activity of pyridine derivatives based on published research.

| Substituent Modification | Observed Effect on Activity in Model Systems | Reference |

| Addition of halo groups (e.g., Br, Cl) | Increased potency | nih.gov |

| Addition of electron-donating groups | Little change or small loss of potency | nih.gov |

| Increasing the number of methoxy groups | Increased antiproliferative activity | nih.gov |

| Replacing a methoxy with a hydroxyl group | Significantly increased antiproliferative activity | nih.gov |

Stereochemical Aspects and Chiral Derivative Synthesis (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is a significant area of interest, particularly for applications in medicinal chemistry where stereochemistry often plays a pivotal role in biological activity. Chirality can be introduced into derivatives of this compound through several synthetic strategies.

One common approach is to use a chiral starting material or reagent. For instance, the synthesis of chiral pyridazin-3(2H)-ones has been accomplished starting from commercially available chiral bromopropionic acids. nih.gov This method ensures that the final product retains the stereochemistry of the initial building block.

Another strategy involves the resolution of a racemic mixture. A racemic derivative can be synthesized and then separated into its individual enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC). nih.gov This was successfully applied to a series of pyridazinone derivatives, allowing for the evaluation of the biological activity of each pure enantiomer. nih.gov

The development of chiral ligands for transition metal catalysis is another area where chiral pyridine derivatives are relevant. The synthesis of chiral, multidentate ligands from monoaminated 2-bromopyridines has been reported, opening the door to the creation of chiral metal complexes with potential applications in asymmetric catalysis. acs.org

The introduction of a stereocenter can have a profound impact on the interaction of a molecule with its biological target. For example, significant differences in potency have been observed between the enantiomers of N-substituted benzimidazoles, which are also heterocyclic compounds. nih.gov This highlights the importance of considering stereochemistry in the design of new bioactive molecules based on the this compound scaffold.

Applications of 6 Bromo 3 Methoxy 2,4 Dimethylpyridine in Advanced Organic Synthesis and Materials Science

6-Bromo-3-methoxy-2,4-dimethylpyridine as a Key Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of functional molecules, including natural products and agrochemicals. lifechemicals.comresearchgate.net The specific substitution pattern of this compound, featuring a halogen for cross-coupling, a methoxy (B1213986) group influencing electronic properties, and methyl groups for steric and electronic modulation, positions it as a valuable intermediate for constructing more complex molecular frameworks.

Precursor in Natural Product Total Synthesis (as an intermediate)

While no direct total synthesis of a natural product has been reported using this compound, its structure is analogous to intermediates used in the synthesis of complex alkaloids and other bioactive molecules. The pyridine unit is a core component of many natural products, including vitamins and alkaloids. lifechemicals.com The strategy of diverted total synthesis, where advanced intermediates are used to create analogues, highlights the value of building blocks like the title compound. nih.gov

The bromo- and methoxy-substituted pyridine core could be elaborated through various organic reactions to form more complex heterocyclic systems. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the assembly of natural product skeletons.

Table 1: Potential Reactions for Elaboration in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridine |

Synthesis of Agrochemical Intermediates

Substituted pyridines are a cornerstone of the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.netnih.gov The discovery of novel agrochemicals often relies on the derivatization of key heterocyclic intermediates. nih.gov The structural motifs in this compound are relevant to the synthesis of modern agrochemicals. For example, many successful herbicides are based on the picolinic acid scaffold, and the title compound could potentially be converted to a picolinic acid derivative through a series of functional group transformations.

The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, sometimes involves the substitution of bromo- or iodo-pyridines. nih.gov This suggests a potential pathway where the bromine atom of this compound could be replaced by a trifluoromethyl group to generate novel agrochemical candidates.

Role in Ligand Design for Organometallic Catalysis

Pyridine and its derivatives are fundamental ligands in organometallic chemistry, prized for their ability to coordinate with a wide range of transition metals and influence the catalytic activity of the resulting complexes. alfachemic.comnih.gov The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn modulates the properties of the metal center. nih.govnih.gov

The presence of a nitrogen atom with a lone pair of electrons allows pyridine-based molecules to act as Lewis bases and form stable complexes with metal ions. alfachemic.com The specific substituents on this compound would likely make it a moderately electron-rich ligand, potentially useful in a variety of catalytic applications, including hydrogenation, hydroformylation, and polymerization reactions. alfachemic.com Terpyridine-metal complexes, for instance, have shown significant catalytic reactivity in challenging transformations. nih.gov

Synthesis of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-functionalized ligands are frequently used in the synthesis of MOFs due to the directional bonding of the pyridine nitrogen. nih.govresearchgate.net The resulting frameworks can have applications in gas storage, separation, and catalysis.

While direct use of this compound as a primary ligand in MOF synthesis is not documented, it could be chemically modified to incorporate coordinating groups, such as carboxylic acids. For example, the bromine atom could be converted to a carboxylic acid group via a Grignard reaction followed by carboxylation. The resulting pyridine dicarboxylate could then be used to synthesize novel MOFs. The methoxy and methyl groups would remain as functional decorations within the pores of the MOF, potentially influencing its properties. The synthesis of MOFs from pyridine-2,3-dicarboxylic acid has been reported, demonstrating the feasibility of this approach. researchgate.net

Table 2: Potential Functionalization for MOF Ligand Synthesis

| Reaction Sequence | Intermediate Product | Final Ligand for MOF |

|---|---|---|

| 1. Grignard formation (Mg) 2. Carboxylation (CO2) | 6-carboxy-3-methoxy-2,4-dimethylpyridine | 3-methoxy-2,4-dimethylpyridine-6-carboxylic acid |

Integration into Functional Materials (e.g., Optoelectronic Materials, Sensors, Polymers)

The unique electronic properties of the pyridine ring make it a valuable component in the design of functional organic materials. rsc.orgresearchgate.net Pyridine-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as components of specialty polymers. nih.govnih.govst-andrews.ac.uk

The incorporation of pyridine into conjugated polymers can enhance electron affinity and improve electron-transporting properties, which is beneficial for OLEDs. st-andrews.ac.uk The structure of this compound allows for its potential integration into such materials. The bromine atom serves as a handle for polymerization or for coupling to other chromophores through reactions like Suzuki or Stille coupling. The methoxy and methyl groups can influence the solubility, morphology, and electronic properties of the resulting material. For example, the synthesis of pyridine-based polybenzimidazoles for high-temperature polymer electrolyte membrane fuel cells has been demonstrated. benicewiczgroup.com

In the realm of sensors, pyridine derivatives can be designed to interact with specific analytes, leading to a detectable change in their optical or electronic properties. While no specific sensor application for this compound has been reported, its functional groups offer possibilities for derivatization into a sensor molecule.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| Trifluoromethylpyridines |

Future Directions and Emerging Research Avenues for 6 Bromo 3 Methoxy 2,4 Dimethylpyridine

Development of Chemo- and Regioselective Synthesis Methods

The precise synthesis of polysubstituted pyridines like 6-Bromo-3-methoxy-2,4-dimethylpyridine is a challenging yet crucial area of research. acs.org While classical condensation methods for pyridine (B92270) synthesis exist, future efforts will likely focus on more sophisticated and controlled approaches to build the pyridine core or introduce substituents with high selectivity. nih.gov

Advancements in transition-metal-catalyzed cyclization and cross-coupling reactions are offering new, efficient routes to highly functionalized pyridine derivatives. nih.gov Methodologies such as [2+2+2] cycloadditions catalyzed by metals like rhodium, which combine alkynes and a nitrile source, could be tailored to construct the substituted pyridine ring system in a single step. youtube.com Another promising avenue is the continued development of C-H functionalization strategies, which allow for the direct introduction of substituents onto a pre-existing pyridine ring, although controlling regioselectivity remains a key challenge. thieme-connect.com

A significant goal is the development of synthetic routes that are both highly chemo- and regioselective, avoiding the need for extensive use of protecting groups and reducing the number of synthetic steps. nih.gov For instance, methods that allow for the selective halogenation or metallation of a specific position on the pyridine ring are invaluable. thieme-connect.comnih.gov Researchers have developed phosphine-based reagents that enable the selective halogenation of pyridines at the 4-position, a strategy that could be adapted for other positions or similar heterocyclic systems. nih.gov

| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |

| Transition-Metal Catalysis | Cyclization reactions (e.g., [2+2+2] cycloadditions) or cross-coupling to build the ring. | Convergent synthesis, potential for high complexity in a single step. | nih.govyoutube.com |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine backbone. | Atom economy, reduces need for pre-functionalized starting materials. | thieme-connect.com |

| Cascade Reactions | Multi-step sequences that occur in one pot, such as a Biginelli-like assembly. | Increased efficiency, reduced waste and purification steps. | acs.orgnih.gov |

| Directed Halogenation | Use of specialized reagents to install a halogen at a specific, unactivated position. | High regioselectivity for creating key synthetic handles. | nih.gov |